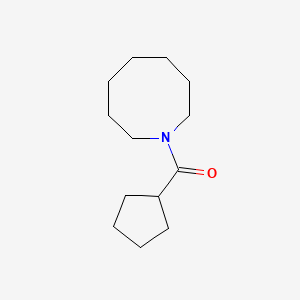
1-(cyclopentylcarbonyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylcarbonyl)azocane is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a member of the azocane family, which is known for its biological activity and potential therapeutic uses. In
Mécanisme D'action
The mechanism of action of 1-(cyclopentylcarbonyl)azocane is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, as a fluorescent probe, it can be used to detect ROS in cells by binding to them and producing a fluorescent signal.
Biochemical and Physiological Effects:
1-(Cyclopentylcarbonyl)azocane has been found to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to be a useful tool for detecting ROS in cells. However, its effects on biochemical and physiological processes in living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(cyclopentylcarbonyl)azocane in lab experiments is its antimicrobial and antifungal activity. This makes it a useful tool for studying the effects of ROS on bacterial and fungal cells. Additionally, its fluorescent properties make it a useful tool for detecting ROS in cells. However, one limitation of using this compound is its potential toxicity to living organisms. Further research is needed to determine the safe concentration of 1-(cyclopentylcarbonyl)azocane for use in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(cyclopentylcarbonyl)azocane. One direction is to further study its mechanism of action and its effects on biochemical and physiological processes in living organisms. Another direction is to explore its potential therapeutic uses, such as in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine the safe concentration of this compound for use in lab experiments. Finally, there is potential for the development of new fluorescent probes based on the structure of 1-(cyclopentylcarbonyl)azocane for detecting other molecules in cells.
Méthodes De Synthèse
The synthesis of 1-(cyclopentylcarbonyl)azocane is a multistep process that involves the reaction of cyclopentanone with ethyl chloroformate to form cyclopentanone ethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 1-(cyclopentylcarbonyl)hydrazine. Finally, this compound is reacted with cyclopentanone to form 1-(cyclopentylcarbonyl)azocane.
Applications De Recherche Scientifique
1-(Cyclopentylcarbonyl)azocane has been studied for its potential applications in biochemical and physiological research. It has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Propriétés
IUPAC Name |
azocan-1-yl(cyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(12-8-4-5-9-12)14-10-6-2-1-3-7-11-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYVOYMDZDVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)
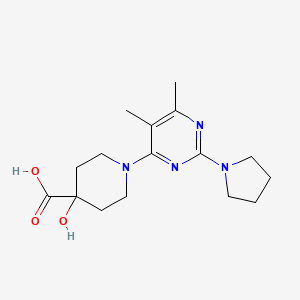
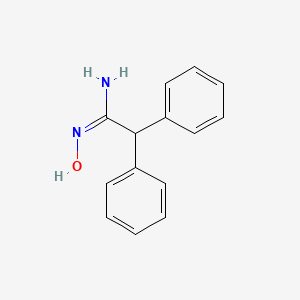
![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)

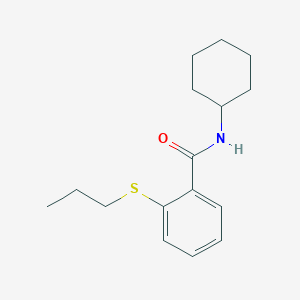
![4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5377664.png)
![1-butyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377676.png)
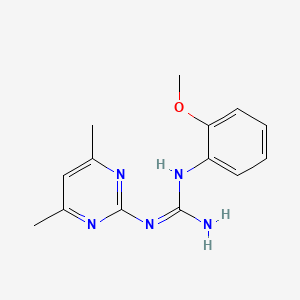
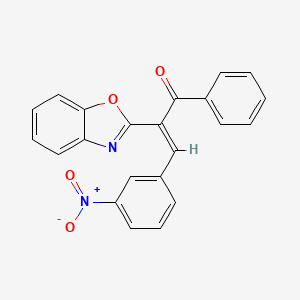
![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)